molecular formula C8H16N2O2 B13814517 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

Cat. No.: B13814517
M. Wt: 172.22 g/mol
InChI Key: NATRWAAYKWBMGM-RQJHMYQMSA-N
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Description

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) typically involves the esterification of 1-Piperazinecarboxylicacid with methanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: 1-Piperazinecarboxylicacid, methanol

    Catalysts: Acid catalysts like sulfuric acid

    Purification: Distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 1-Piperazinecarboxylicacid derivatives

    Reduction: 1-Piperazinecarbinol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxylicacid derivatives: Compounds with similar core structures but different substituents

    Piperazine derivatives: A broad class of compounds with diverse chemical and biological properties

Uniqueness

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-6-5-10(8(11)12-3)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

NATRWAAYKWBMGM-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C(=O)OC)C

Canonical SMILES

CC1CNC(CN1C(=O)OC)C

Origin of Product

United States

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